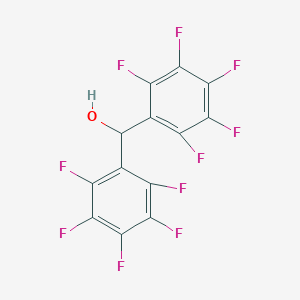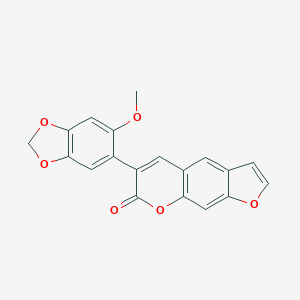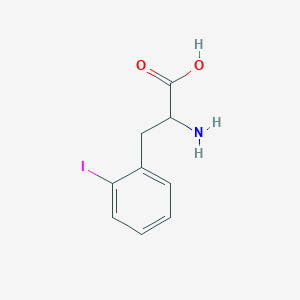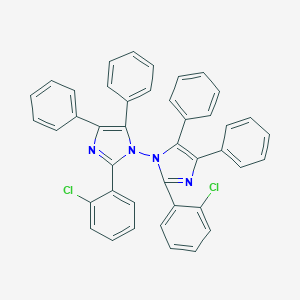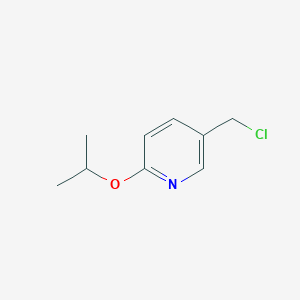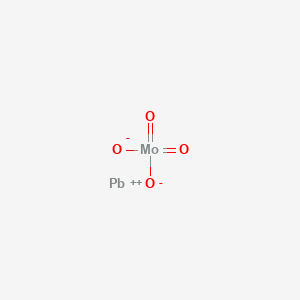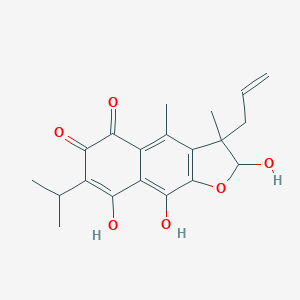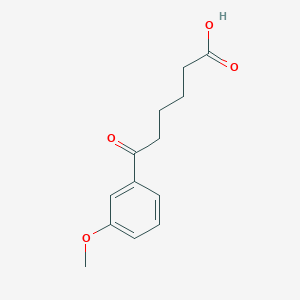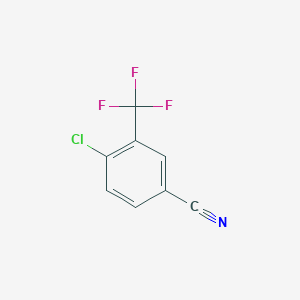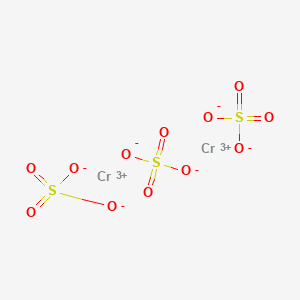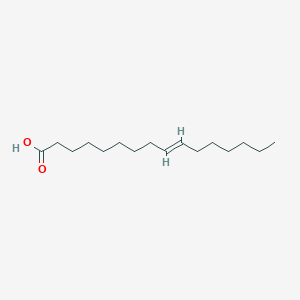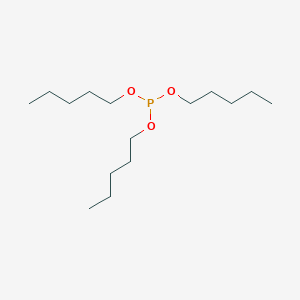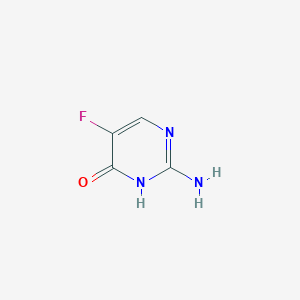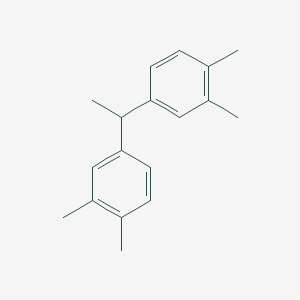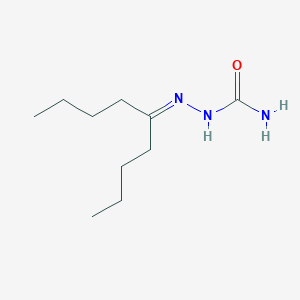
5-Nonanone, semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonanone, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a semicarbazone derivative of 5-nonanone, which is a natural organic compound found in various fruits and vegetables.
Wirkmechanismus
The mechanism of action of 5-Nonanone, semicarbazone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, 5-Nonanone, semicarbazone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
5-Nonanone, semicarbazone has been shown to have various biochemical and physiological effects. It has been found to exhibit antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis and cardiovascular diseases. Furthermore, 5-Nonanone, semicarbazone has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Nonanone, semicarbazone in lab experiments is its ability to inhibit various enzymes and pathways involved in cellular processes. This makes it a useful tool for studying the mechanisms of various diseases and for developing new therapies. Additionally, this compound has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which may have potential applications in the development of new drugs.
However, there are also limitations to using 5-Nonanone, semicarbazone in lab experiments. One limitation is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Nonanone, semicarbazone. One area of research is the development of new drugs based on this compound. For example, 5-Nonanone, semicarbazone has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how 5-Nonanone, semicarbazone exerts its effects on cellular processes and to identify its molecular targets.
Finally, there is a need for further research on the potential toxicity of this compound. More studies are needed to determine the safe dosage and potential side effects of 5-Nonanone, semicarbazone in various applications.
Conclusion:
In conclusion, 5-Nonanone, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities, as well as anti-inflammatory and antioxidant properties. Additionally, 5-Nonanone, semicarbazone has been studied for its potential use in cancer treatment. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Synthesemethoden
The synthesis of 5-Nonanone, semicarbazone is a multi-step process that involves the reaction of 5-nonanone with semicarbazide hydrochloride in the presence of an acid catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The final product is a white crystalline solid with a melting point of 164-166°C.
Wissenschaftliche Forschungsanwendungen
5-Nonanone, semicarbazone has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Additionally, 5-Nonanone, semicarbazone has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
1669-37-0 |
|---|---|
Produktname |
5-Nonanone, semicarbazone |
Molekularformel |
C10H21N3O |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
(nonan-5-ylideneamino)urea |
InChI |
InChI=1S/C10H21N3O/c1-3-5-7-9(8-6-4-2)12-13-10(11)14/h3-8H2,1-2H3,(H3,11,13,14) |
InChI-Schlüssel |
TWCKAZDEWJAUTA-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)CCCC |
Kanonische SMILES |
CCCCC(=NNC(=O)N)CCCC |
Andere CAS-Nummern |
1669-37-0 |
Synonyme |
5-Nonanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



